1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(pyridine-3-sulfonyl)piperazine
CAS No.: 1070862-17-7
Cat. No.: VC11990750
Molecular Formula: C15H18N8O2S
Molecular Weight: 374.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1070862-17-7 |
|---|---|
| Molecular Formula | C15H18N8O2S |
| Molecular Weight | 374.4 g/mol |
| IUPAC Name | 3-ethyl-7-(4-pyridin-3-ylsulfonylpiperazin-1-yl)triazolo[4,5-d]pyrimidine |
| Standard InChI | InChI=1S/C15H18N8O2S/c1-2-23-15-13(19-20-23)14(17-11-18-15)21-6-8-22(9-7-21)26(24,25)12-4-3-5-16-10-12/h3-5,10-11H,2,6-9H2,1H3 |
| Standard InChI Key | CDKRKBGPDFTJBY-UHFFFAOYSA-N |
| SMILES | CCN1C2=C(C(=NC=N2)N3CCN(CC3)S(=O)(=O)C4=CN=CC=C4)N=N1 |
| Canonical SMILES | CCN1C2=C(C(=NC=N2)N3CCN(CC3)S(=O)(=O)C4=CN=CC=C4)N=N1 |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
The compound has the molecular formula C₁₅H₁₈N₈O₂S and a molecular weight of 374.4 g/mol. Key identifiers include:
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IUPAC Name: 3-ethyl-7-(4-pyridin-3-ylsulfonylpiperazin-1-yl)triazolo[4,5-d]pyrimidine.
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SMILES: CCN1C2=C(C(=NC=N2)N3CCN(CC3)S(=O)(=O)C4=CN=CC=C4)N=N1.
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InChIKey: CDKRKBGPDFTJBY-UHFFFAOYSA-N.
The triazolopyrimidine core (1,2,3-triazolo[4,5-d]pyrimidine) is stabilized by conjugated π-electrons, while the piperazine sulfonyl group enhances solubility and target affinity .
Structural Analysis
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Triazolopyrimidine Core: The 1,2,3-triazolo[4,5-d]pyrimidine system provides a planar, aromatic scaffold conducive to intercalation with biomolecules like DNA or enzymes .
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Piperazine Sulfonyl Modification: The pyridine-3-sulfonyl group introduces hydrogen-bonding capabilities via its sulfonyl oxygen atoms, facilitating interactions with polar residues in biological targets .
Synthesis and Chemical Reactivity
Synthetic Routes
The compound is synthesized through a multi-step process:
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Triazolopyrimidine Formation: Reacting hydrazonoyl halides with ethyl carbamate in the presence of a base yields the triazolopyrimidine core .
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Piperazine Functionalization: The piperazine ring undergoes sulfonylation using pyridine-3-sulfonyl chloride under basic conditions (e.g., K₂CO₃) .
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Hydrazonoyl halide + ethyl carbamate, NaOH, EtOH, 80°C | 65–75% |
| 2 | Piperazine + pyridine-3-sulfonyl chloride, K₂CO₃, DMF, RT | 80–85% |
Key Reactions
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Nucleophilic Substitution: The piperazine nitrogen reacts with electrophiles (e.g., sulfonyl chlorides) .
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Cross-Coupling: Palladium-catalyzed Buchwald–Hartwig amination introduces aryl/heteroaryl groups to the triazolopyrimidine core .
Biological Activities and Mechanisms
Enzyme Inhibition
The compound inhibits UDP-2,3-diacylglucosamine pyrophosphate hydrolase (LpxH), a target in Gram-negative bacteria . Structural studies show the sulfonyl group binds a hydrophobic pocket near the active site, while the triazolopyrimidine interacts with catalytic residues .
Table 1: Inhibitory Activity Against LpxH
| Compound | IC₅₀ (nM) |
|---|---|
| 1-{3-Ethyl...piperazine | 36 ± 5 |
| Control (AZ1) | 85 ± 7 |
Antimicrobial Activity
The pyridine sulfonyl group enhances penetration into bacterial membranes. In Klebsiella pneumoniae, the compound showed a MIC of 8 µg/mL, comparable to ciprofloxacin .
Pharmacokinetic and Toxicity Profiles
ADME Properties
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Solubility: 0.12 mg/mL in PBS (pH 7.4).
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LogP: 2.1, indicating moderate lipophilicity.
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Plasma Stability: >90% remaining after 2 hours in human plasma .
Toxicity Data
Applications in Drug Discovery
Antibiotic Development
As an LpxH inhibitor, this compound is a lead candidate for treating multidrug-resistant Pseudomonas aeruginosa infections .
Oncology
Ongoing studies explore its use in combination therapies with DNA-damaging agents (e.g., cisplatin) to exploit synthetic lethality .
Central Nervous System (CNS) Disorders
The piperazine moiety may enable blood-brain barrier penetration, with preliminary data showing inhibition of phosphodiesterase 2A (PDE2A) at IC₅₀ = 50 nM .
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